Ertugliflozin - 1431329-06-4

Ertugliflozin

Catalog Number: EVT-3569834
CAS Number: 1431329-06-4
Molecular Formula: C22H25ClO7
Molecular Weight: 436.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. [, , , , , ] Its primary function in scientific research is to investigate glucose regulation, particularly in the context of type 2 diabetes mellitus (T2DM). [, , , , ]

Synthesis Analysis

Methods and Technical Details

The synthesis of ertugliflozin has been explored through various methods, focusing on efficiency and yield. One notable approach involves the use of D-glucose as a starting material, which undergoes several transformation steps to yield the final product. The process typically includes protection and deprotection steps, aldol reactions, and crystallization techniques to achieve high purity levels.

An efficient method detailed in a patent involves treating trimethylsilyl-protected gluconolactone with organolithium reagents followed by sequential transformations to yield ertugliflozin L-pyroglutamic acid .

Molecular Structure Analysis

Ertugliflozin has a complex molecular structure characterized by its bicyclic framework. The chemical name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol.

Structural Data

  • Molecular Formula: C20_{20}H25_{25}ClO5_{5}
  • Molecular Weight: 396.87 g/mol
  • Crystallography: The co-crystal form with L-pyroglutamic acid exhibits a 1:1 stoichiometry and has been confirmed through various spectroscopic techniques including infrared spectroscopy and nuclear magnetic resonance .
Chemical Reactions Analysis

Ertugliflozin undergoes several chemical reactions during its synthesis. Key reactions include:

  1. Aldol Condensation: This is crucial for forming carbon-carbon bonds in the synthesis pathway.
  2. Protection/Deprotection: Hydroxyl groups are protected using various silyl groups to facilitate selective reactions.
  3. Oxidation: Certain intermediates are oxidized to achieve the desired functional groups necessary for the final structure.

The synthesis process also involves purification steps such as recrystallization from solvents like methanol and ethyl acetate to ensure high purity levels (greater than 99% HPLC purity) of the final product .

Mechanism of Action

Ertugliflozin functions by selectively inhibiting sodium-glucose co-transporter-2 (SGLT2), which is primarily located in the proximal tubules of the kidneys. By blocking this transporter:

  • Renal Glucose Reabsorption: The reabsorption of glucose back into the bloodstream is inhibited.
  • Increased Urinary Glucose Excretion: This leads to higher levels of glucose being excreted in urine.
  • Reduction in Blood Glucose Levels: Consequently, plasma glucose levels decrease, which helps manage hyperglycemia in patients with type 2 diabetes mellitus.

Clinical studies have shown that ertugliflozin effectively reduces glycated hemoglobin (HbA1c) levels and body weight while also having beneficial effects on cardiovascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: High melting point indicating stability under normal storage conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Chemically stable under standard manufacturing conditions; non-hygroscopic.

The physical and chemical properties have been extensively evaluated using techniques such as differential scanning calorimetry and thermogravimetric analysis to ensure that they meet pharmaceutical standards .

Applications

Ertugliflozin is primarily applied in clinical settings for:

  1. Management of Type 2 Diabetes Mellitus: It helps control blood sugar levels effectively when used alone or in combination with other antidiabetic medications.
  2. Cardiovascular Benefits: There is growing evidence suggesting that SGLT2 inhibitors like ertugliflozin may reduce cardiovascular events in diabetic patients .
  3. Potential Renal Benefits: Ongoing research is exploring its effects on kidney function preservation in diabetic patients.
Biochemical Pharmacology of SGLT2 Inhibition

Molecular Mechanisms of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

Ertugliflozin ((1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol) is a competitive, reversible inhibitor of SGLT2, a high-capacity, low-affinity transporter responsible for ~90% of renal glucose reabsorption in the S1 segment of the proximal tubule [1] [6]. Structurally, ertugliflozin incorporates a dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system, enabling high-affinity binding to the glucose-binding site of SGLT2 [6]. This binding prevents sodium-dependent glucose cotransport, lowering the renal threshold for glucose (RTG) from ~200 mg/dL to 70–90 mg/dL, thereby promoting urinary glucose excretion (UGE) [1] [9]. Under hyperglycemic conditions, SGLT2 becomes saturated, but ertugliflozin counteracts pathological RTG elevation in diabetes, restoring glycosuria and reducing plasma glucose independently of insulin secretion [1] [6].

Selectivity Profiling: SGLT2 vs. SGLT1 Receptor Affinity Ratios

Ertugliflozin exhibits exceptional selectivity for SGLT2 over SGLT1, a high-affinity, low-capacity transporter responsible for intestinal glucose absorption and residual renal glucose reabsorption (~10%). In vitro functional assays using Chinese hamster ovary (CHO) cells expressing human transporters demonstrated an IC₅₀ of 0.877 nM for SGLT2 versus 1960 nM for SGLT1, yielding a >2200-fold selectivity ratio [6] [10]. This high selectivity minimizes gastrointestinal side effects linked to SGLT1 inhibition (e.g., malabsorption) and differentiates ertugliflozin from less selective inhibitors like canagliflozin (~260-fold) or dual inhibitors (e.g., sotagliflozin, ~20-fold) [5] [6].

Table 1: Selectivity Profiles of SGLT2 Inhibitors

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT2:SGLT1)
Ertugliflozin0.8771960>2200-fold
Empagliflozin3.18300~2700-fold
Dapagliflozin1.21400~1200-fold
Canagliflozin2.7710~260-fold

Data derived from human transporter assays in CHO cells [6] [10].

Metabolic Pathways Influenced by Ertugliflozin-Induced Glucosuria

Ertugliflozin’s primary metabolic effect is the induction of glucosuria, excreting 64–78 g of glucose daily at therapeutic doses (5–15 mg), equating to ~260–312 kcal loss [1] [6]. This creates a negative energy balance, driving several adaptive metabolic shifts:

  • Hepatic Gluconeogenesis: Compensatory upregulation occurs due to perceived energy deficit, though net glycemia decreases due to urinary loss [6].
  • Lipolysis and Ketogenesis: Increased glucagon:insulin ratios enhance adipose tissue lipolysis, elevating free fatty acid (FFA) delivery to the liver. Mitochondrial β-oxidation of FFAs generates ketone bodies (β-hydroxybutyrate, acetoacetate), which serve as alternative cardiac fuels [9] [3].
  • Renal Tubular Metabolism: Reduced proximal tubular glucose uptake decreases oxygen consumption (QO₂), ameliorating renal cortical hypoxia and oxidative stress. This shifts energy utilization toward fatty acid oxidation [7] [9].
  • Uric Acid Excretion: Secondary to SGLT2 inhibition, sodium-hydrogen exchanger 3 (NHE3) inhibition reduces uric acid reabsorption, lowering serum urate levels [9].

Table 2: Metabolic Parameters Modulated by Ertugliflozin

ParameterChangeMechanistic Basis
Urinary Glucose Excretion↑↑ (64–78 g/day)SGLT2 inhibition in proximal tubule
Plasma β-Hydroxybutyrate↑ (Mild)Enhanced hepatic ketogenesis from FFA oxidation
Serum Uric AcidNHE3 inhibition in proximal tubule
Oxygen Consumption (Renal Cortex)Reduced glucose transport workload

Data consolidated from clinical and preclinical studies [1] [3] [9].

Intracellular Signaling Cascades Modulated by SGLT2 Blockade

Beyond transporter inhibition, ertugliflozin influences critical signaling pathways:

  • Natriuretic Signaling: Reduced proximal sodium reabsorption activates tubuloglomerular feedback (TGF), constricting afferent arterioles. This decreases intraglomerular pressure, mitigating hyperfiltration—a key renoprotective mechanism [9] [7]. Concurrently, increased distal sodium delivery inhibits renin-angiotensin-aldosterone system (RAAS) activity, reducing afterload and cardiac strain [9] [8].
  • Calcium/Calmodulin-Dependent Kinase II (CaMKII) Inhibition: In cardiomyocytes, ertugliflozin lowers intracellular sodium ([Na⁺]ᵢ), reversing Na⁺/Ca²⁺ exchanger (NCX)-mediated calcium overload. Reduced [Ca²⁺] mitigates CaMKII activation, preventing pathological phosphorylation of ryanodine receptors (RyR2) and sarcoplasmic reticulum Ca²⁺ leak. This improves cardiac contractility and energetics [3] [9].
  • AMPK/mTOR Pathway: By mimicking nutrient deprivation, ertugliflozin activates AMP-activated protein kinase (AMPK), inhibiting mammalian target of rapamycin (mTOR). This promotes autophagy, reducing endoplasmic reticulum stress and apoptosis in renal and cardiac tissues [8] [9].
  • Inflammatory Pathways: Reduced glucotoxicity lowers advanced glycation end-product (AGE) formation and nuclear factor kappa B (NF-κB) activation, attenuating pro-inflammatory cytokine release (e.g., IL-6, TNF-α) [7] [9].

Properties

CAS Number

1431329-06-4

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Solubility

Very slightly soluble

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.